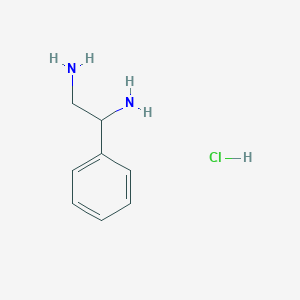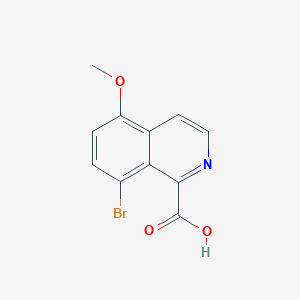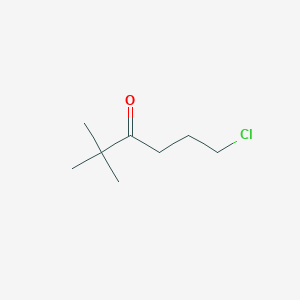
1-Phenylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-phenylethane-1,2-diamine hydrochloride , is a chiral organic compound with the chemical formula C₈H₁₄Cl₂N₂. It exists as a white crystalline powder and plays a significant role in various scientific and industrial applications.
Preparation Methods
Synthetic Routes:: 1-Phenylethane-1,2-diamine hydrochloride can be synthesized through several routes. One common method involves the reduction of 1,2-diphenylethylenediamine (1S,2S)-(-)-1,2-diphenylethylenediamine ) using hydrogen chloride gas. The reaction proceeds as follows:
(1S,2S)-(-)-1,2-diphenylethylenediamine+HCl→1-Phenylethane-1,2-diamine hydrochloride
Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Chemical Reactions Analysis
1-Phenylethane-1,2-diamine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form imines or iminium ions.
Reduction: Reduction of the compound yields secondary amines.
Substitution: Substitution reactions occur at the amino groups. Common reagents include acids, bases, and oxidizing agents.
Major products:
- Oxidation: Imines or iminium ions.
- Reduction: Secondary amines.
Scientific Research Applications
1-Phenylethane-1,2-diamine hydrochloride finds applications in:
Chiral Resolving Agent: Due to its chirality, it is used to resolve racemic mixtures.
Chiral Solvating Agent: It aids in NMR studies by forming diastereomeric complexes with chiral molecules.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For example:
- As a resolving agent, it interacts with enantiomers, leading to separation.
- As a solvating agent, it forms complexes with chiral molecules, affecting NMR spectra.
Comparison with Similar Compounds
1-Phenylethane-1,2-diamine hydrochloride is unique due to its chiral nature. Similar compounds include other diamines and chiral resolving agents.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-phenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,6,9-10H2;1H |
InChI Key |
GQNJZZGCBLCURX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine](/img/structure/B13214113.png)

![8-(1-Amino-2-methylpropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13214119.png)



![[(3-Chloro-2-methylpropoxy)methyl]benzene](/img/structure/B13214146.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)butanoic acid](/img/structure/B13214149.png)
![4-{4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B13214156.png)

![1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B13214167.png)
![(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine](/img/structure/B13214172.png)
![4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13214177.png)
